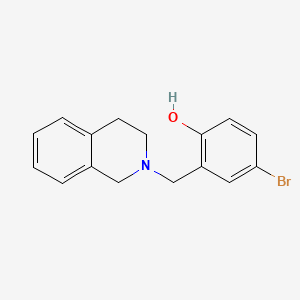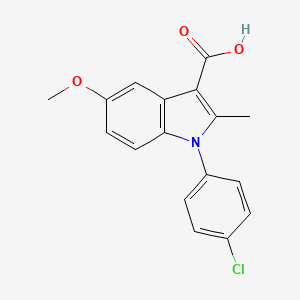
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol is a complex organic compound that features a bromine atom, a phenol group, and a dihydroisoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit various biological activities.
Indole derivatives: These compounds also have a heterocyclic structure and are known for their diverse biological activities.
Uniqueness
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c17-15-5-6-16(19)14(9-15)11-18-8-7-12-3-1-2-4-13(12)10-18/h1-6,9,19H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAFVYVCEKQUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5633271.png)

![N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]oxane-4-carboxamide](/img/structure/B5633285.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-ethyl-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5633297.png)
![1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B5633304.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B5633308.png)

![N-[2-(4-biphenylyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5633317.png)


![{(3R*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-[(dimethylamino)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5633341.png)
![4-amino-12,12-dimethyl-5-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5633357.png)
![3-[5-BROMO-2-(METHYLAMINO)PHENYL]-1,2-DIHYDROQUINOXALIN-2-ONE](/img/structure/B5633364.png)
![[(4aS,7aR)-1-(1,2,4-oxadiazol-3-ylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone](/img/structure/B5633378.png)
